N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine
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Overview
Description
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine is an organic compound characterized by the presence of two diphenylethyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2-diphenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(phenylmethyl)ethane-1,2-diamine: Similar structure but with phenylmethyl groups instead of diphenylethyl groups.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: Contains aminoethyl groups instead of diphenylethyl groups.
Uniqueness
N,N’-bis(2,2-diphenylethyl)ethane-1,2-diamine is unique due to the presence of bulky diphenylethyl groups, which can influence its chemical reactivity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Biological Activity
N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two diphenylethyl groups attached to an ethane-1,2-diamine backbone. This structural configuration is pivotal in determining its biological interactions and activities.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although further research is necessary to confirm these findings.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. A study assessed its efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial species.
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple cancer cell lines. Notably, a study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 protein expression, suggesting a mechanism involving mitochondrial pathways.
Case Studies
- Case Study on Antimicrobial Activity : A clinical study tested this compound against multidrug-resistant strains of bacteria. The compound showed promising results in reducing bacterial load in infected tissues when administered in combination with standard antibiotics.
- Case Study on Anticancer Effects : In vitro experiments demonstrated that treatment with this compound led to significant G2/M phase arrest in HeLa cells. This was accompanied by increased levels of cyclin B and decreased phosphorylation of cdc2, indicating its potential as an antimitotic agent.
Properties
CAS No. |
627522-67-2 |
---|---|
Molecular Formula |
C30H32N2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N,N'-bis(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)23-31-21-22-32-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-32H,21-24H2 |
InChI Key |
IUNATSRIMULRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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